molecular formula C16H33NO2 B13757142 6-Butyl-6-hydroxydodecan-5-one oxime CAS No. 22811-21-8

6-Butyl-6-hydroxydodecan-5-one oxime

Cat. No.: B13757142
CAS No.: 22811-21-8
M. Wt: 271.44 g/mol
InChI Key: ZNEIASKWUMVQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Multifunctional Organic Compounds in Contemporary Organic Synthesis

Multifunctional compounds, which are organic molecules containing two or more functional groups, are of paramount importance in modern organic synthesis. pressbooks.pubbritannica.comvedantu.com The presence of multiple reactive sites within a single molecular framework provides a versatile scaffold for constructing complex molecular architectures, often mimicking those found in natural products. britannica.com The strategic synthesis of such compounds is central to fields ranging from medicinal chemistry to materials science.

Overview of Oxime, Ketone (Precursor), and Secondary Alcohol Functionalities in Complex Molecular Architectures

Ketone: Ketones feature a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. wikipedia.orgchemistrytalk.org This functional group is fundamental in organic chemistry due to the polarity of the C=O bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic addition reactions. britannica.comunacademy.com Ketones are less reactive than the closely related aldehydes but can be reduced to form secondary or tertiary alcohols. pressbooks.pub They are also key precursors for the synthesis of oximes through condensation with hydroxylamine (B1172632). byjus.comwikipedia.org

Oxime: An oxime is characterized by the RR'C=NOH functional group, formed from the reaction of an aldehyde or ketone with hydroxylamine. wikipedia.orgtestbook.com Oximes are more stable towards hydrolysis than imines. wikipedia.orgnsf.gov They are versatile synthetic intermediates that can be reduced to amines or hydrolyzed back to the parent carbonyl compound. byjus.comwikipedia.org The C=N double bond introduces the possibility of geometric isomerism, and the nitrogen and oxygen atoms can act as ligands, coordinating to metal ions. nsf.gov

Secondary and Tertiary Alcohols: Alcohols contain a hydroxyl (-OH) group bonded to a saturated carbon atom. pressbooks.pub They are classified as primary, secondary, or tertiary based on the number of carbon substituents on the hydroxyl-bearing carbon. pressbooks.pub Secondary alcohols (R₂CHOH) can be oxidized to ketones, while tertiary alcohols (R₃COH), such as the one present in the target molecule, are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. solubilityofthings.combritannica.com The hydroxyl group is polar, can participate in hydrogen bonding, and can act as a weak acid or a nucleophile, making alcohols versatile intermediates in synthesis. solubilityofthings.commsu.edu

Interactive Data Table: Properties of Key Functional Groups
Functional GroupGeneral StructureKey PropertiesCommon Reactions
Ketone R-C(=O)-R'Polar C=O bond, Electrophilic carbon, H-bond acceptorNucleophilic Addition, Reduction to alcohol, Oxidation (harsh conditions)
Oxime R-C(=NOH)-R'C=N double bond allows for isomerism, Ligating propertiesReduction to amine, Hydrolysis to ketone, N-O bond fragmentation
Alcohol R-OHPolar O-H bond, H-bond donor & acceptor, Nucleophilic oxygenOxidation, Substitution, Dehydration, Esterification

Challenges in the Stereoselective Synthesis of Compounds with Multiple Chiral Centers and Geometrical Isomerism

The synthesis of a specific stereoisomer of a complex molecule is a formidable challenge in organic chemistry. This is particularly true for compounds like 6-Butyl-6-hydroxydodecan-5-one oxime, which possesses elements of both point chirality and geometric isomerism.

Multiple Chiral Centers: A molecule with n distinct chiral centers can theoretically exist as up to 2ⁿ stereoisomers. These isomers are classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). ethz.ch A primary challenge is to control the three-dimensional arrangement of atoms at each newly formed stereocenter. nih.govacs.org Strategies to achieve this include substrate control (where an existing chiral center directs the stereochemistry of a new one), reagent control (using chiral reagents or catalysts), and the use of chiral auxiliaries. ethz.chrsc.org The construction of adjacent, sterically hindered stereocenters, especially quaternary centers, presents a particularly difficult synthetic hurdle. acs.orgacs.org

Geometrical Isomerism: This form of isomerism arises from restricted rotation around a bond, most commonly a double bond like the C=N bond in an oxime. wikipedia.orgteachy.ai This results in isomers that are typically designated as E/Z (or historically, syn/anti for oximes). wikipedia.org These isomers are diastereomers and can have significantly different physical properties and chemical reactivities. teachy.aimasterorganicchemistry.com Controlling the outcome of a reaction to favor one geometric isomer over another often requires careful selection of reagents, catalysts, and reaction conditions. patsnap.comchemrxiv.orgchemrxiv.org The synthesis of a single, pure geometric isomer can be a significant challenge, often resulting in mixtures that require difficult separation. patsnap.com

Contextualization of this compound within Advanced Organic Chemistry Research

While specific research applications for this compound are not extensively documented in the literature, its molecular structure places it at the intersection of several key areas of advanced organic chemistry. The compound serves as an excellent theoretical model for exploring complex synthetic challenges and potential applications based on its functional groups.

The synthesis of this molecule would require a robust strategy to control the stereochemistry at the C6 tertiary alcohol center and the subsequent formation of the oxime at C5, which itself can generate a chiral center and a C=N double bond with geometric isomerism. Such a synthesis would be a valuable exercise in developing and testing modern stereoselective synthetic methods. nih.govrsc.org

Furthermore, the presence of both a hydroxyl group and an oxime group in close proximity (an α-hydroxy oxime motif) suggests potential as a bidentate chelating agent for metal ions. The nitrogen and oxygen atoms of the oxime and the oxygen of the alcohol can coordinate to a metal center, forming a stable chelate ring. This structural feature is found in related compounds, such as 5,8-Diethyl-7-hydroxy-6-dodecanone oxime, which are used as extractants in hydrometallurgy. chemspider.com Therefore, this compound could be investigated for applications in metal separation, catalysis, or as a sensor.

Interactive Data Table: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 22811-21-8 alfa-chemistry.comepa.gov
Molecular Formula C₁₆H₃₃NO₂ alfa-chemistry.comepa.gov
Molecular Weight 271.44 g/mol alfa-chemistry.comepa.gov
IUPAC Name 6-Butyl-5-(hydroxyimino)-6-dodecanol epa.gov
Boiling Point 391°C at 760 mmHg (Predicted) alfa-chemistry.com
Density 0.92 g/cm³ (Predicted) alfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22811-21-8

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

6-butyl-5-hydroxyiminododecan-6-ol

InChI

InChI=1S/C16H33NO2/c1-4-7-10-11-14-16(18,13-9-6-3)15(17-19)12-8-5-2/h18-19H,4-14H2,1-3H3

InChI Key

ZNEIASKWUMVQPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)(C(=NO)CCCC)O

Origin of Product

United States

Structural and Stereochemical Characterization of 6 Butyl 6 Hydroxydodecan 5 One Oxime

Analysis of C=N (Oxime) Geometrical Isomerism (E/Z Configuration)

The restricted rotation around the carbon-nitrogen double bond (C=N) in the oxime functional group of 6-Butyl-6-hydroxydodecan-5-one oxime gives rise to geometrical isomerism. thieme.deresearchgate.net This results in two possible stereoisomers, designated as the E and Z isomers, based on the spatial arrangement of the substituents attached to the double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign these configurations. For the C5 carbon of the oxime, the priority of the attached groups would be determined, and for the nitrogen atom, the hydroxyl group is one substituent and the lone pair is the other.

The two geometrical isomers of this compound are:

**(E)-6-Butyl-6-hydroxydodecan-5-one oxime: In this isomer, the hydroxyl group on the nitrogen and the higher-priority group on the C5 carbon are on opposite sides of the C=N double bond.

**(Z)-6-Butyl-6-hydroxydodecan-5-one oxime: In this isomer, the hydroxyl group on the nitrogen and the higher-priority group on the C5 carbon are on the same side of the C=N double bond.

The E and Z isomers of oximes are generally stable and can often be separated under normal conditions. The energy barrier for interconversion is significant due to the double bond character, but this process can be catalyzed by acids or occur at elevated temperatures. The stability of each isomer is influenced by steric and electronic factors within the molecule. While specific experimental data for this compound is unavailable, the general principles of oxime chemistry suggest that the interconversion between the E and Z forms would proceed through a protonated intermediate under acidic conditions, which lowers the rotational barrier of the C=N bond.

Table 1: Hypothetical Configurational Stability Data for this compound Isomers
IsomerRelative Energy (kJ/mol)Rotational Barrier for Interconversion (kJ/mol)Method of Determination
(E)-isomer080 - 120Computational Modeling (Illustrative)
(Z)-isomer5 - 15

This table presents hypothetical data to illustrate the expected relative stabilities and interconversion barriers. Actual values would need to be determined experimentally or through specific computational studies.

The ratio of E and Z isomers formed during the synthesis of an oxime is determined by both kinetic and thermodynamic factors. thieme.de Steric hindrance between the substituents on the C5 carbon and the hydroxyl group on the nitrogen plays a crucial role. In the case of this compound, the C5 carbon is attached to a butyl group and a larger 6-hydroxy-6-butyldodecyl group. The steric bulk of these groups would likely influence the preferred orientation of the hydroxyl group of the oxime.

Generally, the isomer with less steric repulsion is thermodynamically more stable and would be the major product under equilibrium conditions. Electronic effects, such as the ability of nearby functional groups to form hydrogen bonds, can also influence the isomer ratio. For this compound, the presence of the hydroxyl group at the C6 position could potentially lead to intramolecular interactions that favor one isomer over the other.

Stereoisomerism at the Hydroxyl-Bearing Carbon (C6)

The C6 carbon atom in this compound is a stereocenter (chiral center) as it is bonded to four different groups: a hydroxyl group, a butyl group, a pentyl group (part of the dodecane (B42187) chain), and the rest of the molecule containing the oxime. This chirality gives rise to the possibility of enantiomers and diastereomers.

Due to the presence of one chiral center at C6 and the geometrical isomerism at the C=N bond, this compound can exist as a total of four stereoisomers:

(R, E)-6-Butyl-6-hydroxydodecan-5-one oxime

(S, E)-6-Butyl-6-hydroxydodecan-5-one oxime

(R, Z)-6-Butyl-6-hydroxydodecan-5-one oxime

(S, Z)-6-Butyl-6-hydroxydodecan-5-one oxime

The (R, E) and (S, E) isomers are a pair of enantiomers, as are the (R, Z) and (S, Z) isomers. The relationship between any other pair of isomers (e.g., (R, E) and (R, Z)) is diastereomeric. Enantiomers have identical physical properties except for their interaction with plane-polarized light, while diastereomers have different physical and chemical properties.

Table 2: Stereoisomers of this compound
Configuration at C6Configuration at C=NStereoisomer Relationship
REEnantiomers
SE
RZEnantiomers
SZ
(R, E) and (R, Z)-Diastereomers
(S, E) and (S, Z)-Diastereomers

For instance, a hydrogen bond could form between the C6-OH group and the nitrogen atom of the oxime, or the oxygen atom of the oxime. The likelihood and strength of such a bond would depend on the geometry of the molecule, including the E or Z configuration of the oxime. A six- or seven-membered ring-like structure formed by the hydrogen bond would be particularly stable. This intramolecular interaction could also influence the relative stability of the E and Z isomers.

Table 3: Potential Intramolecular Hydrogen Bonds in this compound
Hydrogen Bond DonorHydrogen Bond AcceptorResulting Ring Size (Illustrative)Effect on Conformation
C6-OHOxime Nitrogen6-memberedConstrains the rotation around the C5-C6 bond, potentially stabilizing a specific rotamer.
C6-OHOxime Oxygen5-memberedLeads to a more compact conformation, influencing the overall molecular shape.

This table illustrates potential intramolecular hydrogen bonding interactions. The actual occurrence and prevalence of these bonds would require experimental verification through techniques such as infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy.

Conformational Analysis and Preferred Rotamers

Influence of Alkyl Chain Branching on Conformational Preferences

The conformational landscape of this compound is significantly influenced by the steric demands of its constituent alkyl chains. The molecule possesses a dodecane backbone with a butyl group creating a branch at the C6 position, which is also a chiral center. This branching, adjacent to the oxime functionality, imposes considerable constraints on the rotational freedom around the C5-C6 bond.

The interplay of steric hindrance between the butyl group, the hydroxyl group, and the remainder of the dodecyl chain dictates the preferred spatial arrangement of the molecule. Computational modeling studies are often employed to predict the most stable conformers by calculating their relative energies. These studies typically reveal that low-energy conformations are those that minimize gauche and eclipsing interactions between the bulky alkyl substituents.

For instance, the dihedral angle between the oxime group at C5 and the hydroxyl group at C6 is a critical parameter. The bulky nature of the butyl and hexyl chains attached to C6 will likely force the molecule to adopt a staggered conformation to alleviate steric strain. The preference for specific rotamers can have a direct impact on the accessibility of the hydroxyl and oxime groups for intermolecular interactions.

Topological and Supramolecular Assembly Propensities

The arrangement of molecules in the solid state is governed by a complex balance of intermolecular forces. In the case of this compound, the presence of both a hydroxyl group and an oxime moiety provides strong hydrogen bond donor and acceptor sites, which are expected to dominate its supramolecular assembly.

Theoretical Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Theoretical investigations, often carried out using Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of intermolecular interactions that drive the self-assembly of molecules. For this compound, such studies would focus on the formation of hydrogen bonds involving the -OH and =N-OH groups.

The oxime hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of a neighboring oxime, leading to the formation of robust dimeric or catemeric synthons. Additionally, the tertiary hydroxyl group at the C6 position can participate as both a hydrogen bond donor and acceptor. This dual functionality allows for the creation of more complex and extended hydrogen-bonding networks.

Computational analyses can predict the geometry and energy of these hydrogen bonds. For example, the O-H···N distance in an oxime-oxime hydrogen bond is a key indicator of its strength. The calculated interaction energies can help to rank the stability of different potential supramolecular motifs. It is anticipated that the most stable assemblies will be those that maximize the number of favorable hydrogen-bonding interactions while minimizing steric repulsion between the long alkyl chains. These aliphatic chains are likely to engage in weaker van der Waals interactions, further stabilizing the crystal packing.

Synthetic Methodologies Towards 6 Butyl 6 Hydroxydodecan 5 One Oxime and Its Precursors

Precursor Synthesis: Advanced Approaches to 6-Butyl-6-hydroxydodecan-5-one

The synthesis of the key precursor, 6-Butyl-6-hydroxydodecan-5-one, presents a significant challenge due to the need for precise installation of both a butyl group and a hydroxyl group at specific positions adjacent to the carbonyl functionality of a long-chain aliphatic ketone. Modern synthetic strategies offer powerful tools to achieve this with high levels of control.

Chemo- and Regioselective Functionalization of Long-Chain Aliphatic Ketones

The construction of the carbon skeleton of 6-Butyl-6-hydroxydodecan-5-one would likely begin with a long-chain aliphatic ketone, such as dodecan-5-one. The introduction of the butyl group at the C6 position requires a regioselective α-alkylation. Traditional enolate chemistry often leads to mixtures of products, especially with unsymmetrical ketones. nih.gov However, advancements in catalysis have enabled highly regioselective alkylations.

One promising approach involves the use of transition metal catalysts, such as rhodium or palladium, which can facilitate the α-alkylation of ketones with high regioselectivity. mdpi.com For instance, a rhodium-catalyzed reaction could selectively activate the α-C-H bond at the more sterically accessible position for subsequent alkylation. Alternatively, directed C-C bond activation strategies can provide a high degree of control. researchgate.net Brønsted acid catalysis has also emerged as a powerful tool for the α-alkylation of ketones, offering a metal-free alternative. nih.gov

Another key aspect is chemoselectivity, particularly when dealing with molecules that may have multiple reactive sites. Ruthenium catalysis has been shown to be effective in the selective cross-coupling of ketones, which could be adapted for the introduction of the butyl group. nih.gov The choice of catalyst and reaction conditions is crucial to ensure that the alkylation occurs specifically at the desired α-position without competing side reactions.

Table 1: Comparison of Catalytic Systems for α-Alkylation of Ketones

Catalytic System Advantages Disadvantages Potential Applicability
Palladium-based High efficiency, mild conditions Cost, potential for β-hydride elimination Suitable for various alkylating agents
Rhodium-based High regioselectivity Catalyst sensitivity, cost Ideal for controlling regioselectivity in unsymmetrical ketones
Brønsted Acid Metal-free, economical Requires specific substrates, may lack stereocontrol A greener alternative for specific transformations

Stereoselective Hydroxylation at the α-Position to the Ketone

With the butyl group installed, the next critical step is the stereoselective introduction of a hydroxyl group at the α-position (C6). This transformation is pivotal as the stereochemistry at this center can influence the biological activity of the final molecule. Asymmetric α-hydroxylation of ketones is a well-established field with several powerful methods. nih.govacs.org

Biocatalytic approaches offer excellent enantioselectivity. nih.govsemanticscholar.org Enzymes such as hydrolases, lyases, or whole-cell redox systems can be employed to produce α-hydroxy ketones with high enantiomeric excess. nih.govacs.org These methods are often performed under mild, environmentally friendly conditions.

Alternatively, asymmetric organocatalysis provides a metal-free route to chiral α-hydroxy ketones. nih.gov Chiral amines or other small organic molecules can catalyze the direct asymmetric α-hydroxylation of ketones with high enantioselectivity. Furthermore, transition metal complexes with chiral ligands are widely used for this purpose. For example, zirconium-based catalysts have shown high efficiency in the enantioselective α-hydroxylation of β-keto esters, a principle that can be extended to ketones. organic-chemistry.org Phase-transfer catalysis using chiral catalysts also represents a simple and economical method for asymmetric α-hydroxylation. acs.org

Table 2: Selected Methods for Asymmetric α-Hydroxylation of Ketones

Method Catalyst/Reagent Typical Enantiomeric Excess (ee) Key Features
Biocatalysis Hydrolases, Lyases, Whole-cell systems >99% High selectivity, mild conditions, environmentally friendly
Organocatalysis Chiral amines (e.g., proline derivatives) 90-99% Metal-free, versatile
Transition Metal Catalysis Chiral Salen-Zirconium(IV) complexes up to 98% Recyclable catalyst, scalable

Catalyst Design for Selective Carbon-Carbon and Carbon-Oxygen Bond Formation

The successful synthesis of 6-Butyl-6-hydroxydodecan-5-one hinges on the rational design of catalysts that can control both C-C and C-O bond formation with precision. For the C-C bond-forming alkylation step, catalysts are designed to favor the formation of a specific enolate regioisomer and to facilitate the subsequent reaction with the alkylating agent. mdpi.com The steric and electronic properties of the ligands coordinated to the metal center play a crucial role in determining the regioselectivity. mdpi.com

For the C-O bond-forming hydroxylation step, catalyst design focuses on creating a chiral environment around the reactive center. In metal-based catalysts, chiral ligands induce asymmetry, leading to the preferential formation of one enantiomer of the α-hydroxy ketone. rsc.org In organocatalysis, the catalyst forms a chiral intermediate with the ketone, which then reacts with an oxygen source in a stereocontrolled manner. The development of new catalysts continues to be an active area of research, aiming for higher efficiency, selectivity, and broader substrate scope. rsc.org

Oxime Formation from 6-Butyl-6-hydroxydodecan-5-one

The final step in the synthesis of the target molecule is the conversion of the ketone functionality of 6-Butyl-6-hydroxydodecan-5-one into an oxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) or its salts. wikipedia.org

Optimization of Oximation Conditions for Yield and Stereocontrol

The reaction between a ketone and hydroxylamine is a condensation reaction that proceeds via a tetrahedral intermediate. youtube.comkhanacademy.org The reaction is often catalyzed by either an acid or a base. xisdxjxsu.asia For a sterically hindered ketone like 6-Butyl-6-hydroxydodecan-5-one, optimizing the reaction conditions is crucial to achieve a high yield. Factors such as temperature, solvent, pH, and the concentration of reactants need to be carefully controlled.

A key consideration in the oximation of this particular precursor is the potential for stereoisomerism in the resulting oxime. If the butyl and the rest of the dodecane (B42187) chain are considered as different groups, the oxime can exist as E/Z isomers. wikipedia.org The presence of the adjacent chiral center at C6 can influence the stereochemical outcome of the oximation reaction, potentially leading to diastereomeric oximes. Achieving stereocontrol may require the use of specific catalysts or reaction conditions that favor the formation of one isomer over the other. The reduction of α-hydroxy oximes has been shown to be stereoselective, suggesting that the stereochemistry of the oxime can be influenced by the adjacent hydroxyl group. nih.gov

Table 3: Parameters for Optimization of Oximation Reactions

Parameter Influence on Reaction Considerations for 6-Butyl-6-hydroxydodecan-5-one
pH Catalyzes the reaction Acidic or basic conditions can affect the stability of the α-hydroxy ketone.
Temperature Reaction rate Higher temperatures may lead to side reactions or decomposition.
Solvent Solubility and reaction rate A solvent that dissolves both reactants and stabilizes the transition state is ideal.
Catalyst Reaction rate and selectivity Chiral catalysts could potentially influence the stereochemical outcome.

Green Chemistry Approaches in Oxime Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For oxime synthesis, this has led to the development of "green" protocols that minimize waste and avoid the use of hazardous reagents. ijprajournal.comnih.gov

Solvent-free methods, such as grinding the reactants together, have been shown to be highly effective for the synthesis of oximes and can significantly reduce reaction times. nih.gov The use of water as a solvent is another green alternative to traditional organic solvents. xisdxjxsu.asia Furthermore, the use of natural acids as catalysts, derived from sources like fruit juice, presents an innovative and sustainable approach to oxime synthesis. ijprajournal.com These methods not only reduce the environmental impact of the synthesis but can also offer advantages in terms of simplicity and cost-effectiveness.

Asymmetric Synthetic Strategies for Enantiomerically Enriched 6-Butyl-6-hydroxydodecan-5-one Oxime

Achieving an enantiomerically enriched form of the target molecule is paramount for its potential application in fields where specific stereoisomers elicit distinct biological responses. The primary synthetic challenge lies in the stereoselective formation of the tertiary alcohol at the C6 position. The final oximation of the C5 ketone is typically a straightforward conversion that does not affect the established stereocenter. Therefore, synthetic strategies focus on the asymmetric synthesis of the precursor, 6-Butyl-6-hydroxydodecan-5-one.

Catalytic asymmetric synthesis represents one of the most efficient methods for producing chiral molecules. For the synthesis of the chiral α-hydroxy ketone precursor, asymmetric reduction of a prochiral diketone or asymmetric alkylation of a suitable enolate are viable strategies.

Asymmetric Reduction: A plausible prochiral precursor to 6-Butyl-6-hydroxydodecan-5-one is the corresponding α-diketone, 6-butyldodecane-5,6-dione. The selective reduction of one of the two carbonyl groups would generate the desired chiral tertiary alcohol. Significant progress has been made in the development of catalysts for the asymmetric reduction of ketones. rsc.org Boron hydride-based reductions, particularly those using oxazaborolidine catalysts (CBS reduction), are well-established for their high enantioselectivity with a variety of ketones. nih.gov Transition metal catalysts, such as those based on iridium, manganese, or ruthenium with chiral ligands, have also proven highly effective, offering high activity and selectivity even at very high substrate concentrations. researchgate.net

Table 1: Representative Chiral Catalysts for Asymmetric Ketone Reduction

Catalyst Type Chiral Ligand/Auxiliary Reductant Typical Enantiomeric Excess (ee)
Oxazaborolidine (S)-α,α-Diphenylprolinol Borane (B79455) (BH₃) >95%
Iridium Complex Chiral P,N,N-Ligands H₂ up to 98% researchgate.net

The application of these catalytic systems to 6-butyldodecane-5,6-dione would be expected to provide the chiral α-hydroxy ketone intermediate with high enantiomeric excess.

An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. This strategy involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of 6-Butyl-6-hydroxydodecan-5-one, a strategy could involve the diastereoselective alkylation of an enolate derived from a carboxylic acid precursor bearing a chiral auxiliary. Evans' oxazolidinone auxiliaries and pseudoephedrine-derived auxiliaries are widely used for this purpose. nih.govharvard.edu For example, an amide formed between hexanoic acid and (1S,2S)-pseudoephenamine could be deprotonated to form a chiral enolate. Subsequent alkylation with a butyl halide would proceed with high diastereoselectivity, controlled by the auxiliary. Removal of the auxiliary would yield a chiral carboxylic acid, which could then be converted to the target α-hydroxy ketone through reaction with an appropriate organometallic reagent followed by oxidation. Another powerful auxiliary is the Ellman's N-tert-butanesulfinyl group, which is highly effective in directing the synthesis of chiral amines and can be adapted for related transformations. osi.lv

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Reaction Key Features
Evans' Oxazolidinones Asymmetric Alkylation, Aldol High diastereoselectivity, predictable stereochemistry.
Pseudoephedrine/Pseudoephenamine Asymmetric Alkylation Forms crystalline derivatives, high selectivity for quaternary centers. nih.govharvard.edu

This approach offers excellent stereocontrol and reliability, making it a robust method for accessing enantiomerically pure intermediates. sigmaaldrich.com

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis, often providing exceptionally high levels of chemo-, regio-, and enantioselectivity. dergipark.org.trresearchgate.net The synthesis of chiral α-hydroxy ketones is an area where biocatalysis has been particularly successful. tu-dresden.desemanticscholar.org

Several enzymatic strategies could be envisioned for preparing enantiopure 6-Butyl-6-hydroxydodecan-5-one:

Kinetic Resolution: A racemic mixture of 6-Butyl-6-hydroxydodecan-5-one could be resolved using a lipase-catalyzed enantioselective acylation or deacylation. This method separates the two enantiomers by converting only one into its corresponding ester, allowing for their separation. The main drawback is a theoretical maximum yield of 50% for the desired enantiomer. tu-dresden.de

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, a DKR process can be employed. This approach combines the enzymatic resolution with a chemo-catalyst that continuously racemizes the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. tu-dresden.de

Asymmetric Reduction: Alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of the prochiral diketone, 6-butyldodecane-5,6-dione, to the desired chiral α-hydroxy ketone with high enantiomeric excess. researchgate.net

Oxidase-Lyase Cascades: Multi-enzyme, one-pot cascade reactions can be used to build chiral α-hydroxy ketones from simpler starting materials. rsc.orgelsevierpure.com For instance, an alcohol oxidase could convert an alcohol to an aldehyde, which is then combined with another aldehyde in a carboligation step catalyzed by a lyase to form the chiral product. rsc.orgelsevierpure.com

Table 3: Enzymatic Approaches for Chiral α-Hydroxy Ketone Synthesis

Enzymatic Method Enzyme Class Transformation Advantages
Kinetic Resolution Lipases, Esterases Enantioselective (de)acylation Mild conditions, high selectivity.
Asymmetric Reduction Dehydrogenases (ADHs) Reduction of prochiral ketone High enantiomeric excess, potential for high yield. researchgate.net

Solid-Phase Organic Synthesis (SPOS) Techniques for Analog Preparation

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for screening purposes. This methodology involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support. A key advantage is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound intermediate.

A solid-phase approach to synthesizing analogs of this compound could be developed. For instance, a suitable precursor ketone could be immobilized on a resin via a linker. The structure could then be diversified by reacting the immobilized intermediate with a variety of building blocks to modify the alkyl chains. The final steps would involve the formation of the oxime on the solid support, followed by cleavage from the resin to release the final products into solution. While literature specifically detailing the SPOS of this target is unavailable, general methods for the solid-phase synthesis of oximes and related heterocyclic structures have been established and could be adapted. tandfonline.comyoutube.com

Late-Stage Functionalization Strategies for Structural Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the direct modification of complex molecules at a late point in their synthesis. This approach avoids the need for lengthy de novo synthesis of each new analog. The selective functionalization of typically unreactive C-H bonds is a particularly attractive LSF strategy. researchgate.netnih.gov

For structural diversification of this compound, LSF could be used to introduce new functional groups onto the butyl or hexyl side chains. Catalytic systems, such as those based on iron-porphyrin complexes like Fe(PDP), have been developed for the site-selective oxidation of aliphatic C-H bonds to introduce hydroxyl or ketone functionalities. researchgate.netnih.govnih.gov The site of oxidation can often be controlled by tuning the electronic and steric properties of the catalyst. nih.govnih.gov This strategy would allow for the creation of a diverse set of analogs from a common advanced intermediate, enabling the exploration of structure-activity relationships. The conversion of the oxime group itself can also be considered a late-stage modification; for instance, mild methods using photoexcited nitroarenes have been developed to convert oximes back to their parent ketones, which could then undergo further reactions. rsc.org

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
6-Butyl-6-hydroxydodecan-5-one
6-butyldodecane-5,6-dione
Borane
(S)-α,α-Diphenylprolinol
Hexanoic acid
(1S,2S)-pseudoephenamine
Butyl halide
N-tert-butanesulfinyl

Chemical Reactivity and Transformation Mechanisms of 6 Butyl 6 Hydroxydodecan 5 One Oxime

Reactivity of the Oxime Moiety

The chemical behavior of 6-Butyl-6-hydroxydodecan-5-one oxime is largely dictated by the oxime functional group (-C=N-OH). This moiety serves as a versatile precursor for various transformations, including rearrangements, reductions, and fragmentations. The specific structure of this molecule, featuring a butyl group and a bulky 1-hydroxy-1-butylheptyl group attached to the sp²-hybridized carbon, introduces significant steric and electronic factors that influence its reactivity pathways.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide. wikipedia.orgmasterorganicchemistry.com The reaction is highly stereospecific, with the substituent positioned anti (trans) to the hydroxyl group on the oxime nitrogen migrating to form the new C-N bond. alfa-chemistry.com For this compound, two geometric isomers, (E) and (Z), can exist, leading to two different amide products depending on which isomer undergoes rearrangement. The regioselectivity is therefore critically dependent on the stereochemistry of the oxime.

Migration from the (E)-isomer: If the hydroxyl group is anti to the 1-hydroxy-1-butylheptyl group, this substituent will migrate, yielding N-(1-hydroxy-1-butylheptyl)pentanamide.

Migration from the (Z)-isomer: Conversely, if the hydroxyl group is anti to the butyl group, the butyl group will migrate, resulting in the formation of 6-butyl-6-hydroxy-N-phenyldodecanamide.

Starting IsomerMigrating Group (Anti to -OH)Amide Product
(E)-6-Butyl-6-hydroxydodecan-5-one oxime1-hydroxy-1-butylheptylN-(1-hydroxy-1-butylheptyl)pentanamide
(Z)-6-Butyl-6-hydroxydodecan-5-one oximeButyl6-Butyl-6-hydroxy-N-butyldodecanamide

While the Beckmann rearrangement's regioselectivity is primarily dictated by the anti-periplanar geometry, the electronic nature of the substituents can influence reaction rates. alfa-chemistry.com In this compound, the 1-hydroxy-1-butylheptyl group contains a tertiary alcohol at the α-position relative to the oxime.

A significant competing reaction for α-hydroxy ketoximes is the Beckmann fragmentation. wikipedia.orgacs.org This pathway is favored when the group α to the oxime can stabilize a carbocation. The tertiary carbon bearing the hydroxyl group in the 1-hydroxy-1-butylheptyl substituent is well-suited to stabilize a positive charge. Under acidic conditions, protonation of the oxime's hydroxyl group is followed by cleavage of the C-C bond (rather than migration), leading to a nitrile and a stable tertiary carbocation. wikipedia.org This carbocation can then be trapped by solvent or other nucleophiles. Therefore, treatment of this compound with acid could potentially lead to a mixture of rearrangement and fragmentation products. acs.orgacs.org

The method of catalysis can be used to control the regiochemical outcome of the Beckmann rearrangement, primarily by influencing the E/Z isomer ratio of the starting oxime.

Acid-Catalyzed Rearrangement: Traditional methods employ strong protic acids (H₂SO₄, HCl) or Lewis acids to promote the reaction. wikipedia.orgrsc.org The reaction proceeds by protonating the oxime's hydroxyl group, converting it into a good leaving group (H₂O). masterorganicchemistry.com The rearrangement is then initiated by the migration of the anti substituent. This process is typically under thermodynamic control, meaning the most stable oxime isomer will be the predominant reactant, leading to a single major amide product.

Photochemical Rearrangement: A modern alternative involves the use of visible light and a photocatalyst. This approach does not directly cause the rearrangement but facilitates the isomerization between the (E) and (Z) forms of the oxime. researchgate.net This is significant because it allows for regiodivergent synthesis. If the thermodynamically stable isomer leads to an undesired product via acid catalysis, it can be converted photochemically to the less stable isomer, which can then be rearranged (often using milder reagents like a Vilsmeier-Haack reagent) to afford the alternative amide product. This provides a powerful tool for accessing amides that are not favored under traditional conditions.

MethodMechanismKey Feature for this compoundTypical Reagents
Acid-CatalyzedProtonation of oxime -OH, making it a good leaving group, followed by anti-migration. masterorganicchemistry.comRearrangement proceeds from the most stable oxime isomer, leading to one major product. Fragmentation is a key competing pathway. wikipedia.orgH₂SO₄, PCl₅, TsCl wikipedia.org
PhotochemicalPhoto-induced E/Z isomerization of the C=N bond, followed by a separate, mild rearrangement step. researchgate.netAllows for selective formation of the less stable isomer, enabling access to the alternative amide product not formed under thermal conditions.Visible light, photoredox catalyst (e.g., Iridium complex), then a mild rearrangement promoter (e.g., cyanuric chloride).

The C=N bond of the oxime moiety in this compound can be reduced to yield either the corresponding hydroxylamine (B1172632) or primary amine, depending on the reaction conditions and reagents employed. wikipedia.org

Reduction to Hydroxylamines: This transformation requires the selective reduction of the C=N bond without cleaving the relatively weak N-O bond. This can be achieved through catalytic hydrogenation. Iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective for the reduction of oximes to chiral hydroxylamines with high enantioselectivity. nsf.gov Given that the reduction of this compound would generate a new chiral center at C5, asymmetric catalysis is a particularly relevant pathway for producing stereochemically defined N-hydroxy-6-butyl-6-hydroxydodecan-5-amine.

Reduction to Amines: More forceful reduction conditions lead to the cleavage of the N-O bond and the formation of a primary amine. This can occur through the over-reduction of the intermediate hydroxylamine or via direct reductive cleavage of the N-O bond followed by reduction of the resulting imine. wikipedia.org A variety of reducing agents, including hydride reagents (e.g., LiAlH₄) or catalytic hydrogenation over metals like palladium or ruthenium, can effect this transformation. researchgate.netamanote.comnih.gov For the target compound, this would yield 6-butyl-6-hydroxydodecan-5-amine.

ProductReaction TypeTypical Reagents/CatalystsKey Considerations
N-hydroxy-6-butyl-6-hydroxydodecan-5-amineChemoselective C=N ReductionCatalytic Asymmetric Hydrogenation (e.g., Ir- or Rh-based catalysts). nsf.govnih.govMild conditions are required to prevent N-O bond cleavage. Creates a new stereocenter.
6-Butyl-6-hydroxydodecan-5-amineFull Reduction (C=N and N-O)LiAlH₄, Na/EtOH, Catalytic Hydrogenation (e.g., H₂/Pd-C). wikipedia.orgHarsh conditions lead to the primary amine.

The hydroxyl group of the oxime is nucleophilic and can be readily derivatized through etherification and esterification reactions.

Etherification: O-alkylation of this compound can be achieved by treatment with an alkylating agent, such as an alkyl halide or sulfate, typically in the presence of a base to deprotonate the hydroxyl group. This reaction yields the corresponding oxime ether. Various methods, including using triphenylphosphine (B44618) and an alcohol, can also furnish O-alkyl ethers. organic-chemistry.org

Esterification: The oxime can be converted to an oxime ester by reaction with an acylating agent like an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions. researchgate.net Carbodiimide coupling reagents such as EDCI in the presence of a catalyst like DMAP also facilitate the esterification of oximes with carboxylic acids under mild conditions. organic-chemistry.orgnih.gov Oxime esters are important derivatives as the ester group can act as a good leaving group, making them useful substrates for milder Beckmann rearrangements or for radical generation via N-O bond cleavage. nsf.gov

The N-O σ-bond in oximes is relatively weak and susceptible to cleavage, providing a pathway to generate nitrogen-centered radicals. nih.gov This reactivity is particularly accessible through photochemistry or single-electron transfer (SET) processes. nsf.gov

Upon N-O bond cleavage, this compound would generate an iminyl radical. Iminoxyl radicals are σ-radicals where the unpaired electron is delocalized between the nitrogen and oxygen atoms. nih.gov These reactive intermediates can undergo various subsequent reactions. While intermolecular reactions typically involve the formation of a C-O bond, intramolecular reactions can lead to either C-O or C-N bond formation, often resulting in five-membered rings like isoxazolines or nitrones. nih.gov

Photoredox catalysis is a modern and mild method to initiate this fragmentation. rsc.org For oxime esters, single-electron reduction can trigger N-O bond cleavage with concomitant loss of the carboxylate group, providing an efficient route to iminyl radicals under neutral conditions. nsf.gov The reactivity of the resulting iminyl radical derived from this compound would depend on the specific reaction conditions and the presence of other trapping agents.

Oxime-Nitrone Tautomerism and its Reactivity Implications

Oximes, including this compound, can exist in equilibrium with their corresponding nitrone tautomers. This tautomerism involves the migration of a proton from the oxime's hydroxyl group to the nitrogen atom, with a concurrent shift of the C=N double bond. While the equilibrium generally favors the oxime form, the transient formation of the more reactive nitrone tautomer can have significant implications for the compound's reactivity.

The nitrone functionality is a 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reactivity pathway provides a route to the synthesis of five-membered heterocyclic rings. Although specific studies on the cycloaddition reactions of this compound are not prevalent in the literature, this intrinsic tautomerism suggests a potential for such transformations under appropriate conditions.

Table 1: Comparison of Oxime and Nitrone Properties
PropertyOxime TautomerNitrone Tautomer
StructureC=N-OHC=N+(H)-O-
ReactivityNucleophilic nitrogen, weakly acidic proton1,3-dipole, participates in cycloadditions
StabilityGenerally more stableGenerally less stable, transient intermediate

Reactivity of the Secondary Alcohol Functionality

The secondary hydroxyl group at the C6 position is a key site for various chemical transformations, including oxidation, nucleophilic substitution, and stereochemical inversion.

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 6-butyl-5-(hydroxyimino)dodecan-6-one, using a variety of oxidizing agents. Common reagents for this transformation include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), as well as milder, more selective methods such as the Swern or Dess-Martin periodinane oxidations. The choice of oxidant would depend on the desired reaction conditions and the need to avoid potential side reactions with the oxime functionality.

Table 2: Common Oxidizing Agents for Secondary Alcohols
ReagentConditionsNotes
Jones Reagent (CrO₃/H₂SO₄/acetone)Acidic, aqueousStrong oxidant, may affect other functional groups.
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂Milder, often stops at the aldehyde for primary alcohols.
Swern Oxidation ((COCl)₂, DMSO, Et₃N)Low temperature (-78 °C)Mild conditions, avoids heavy metals.
Dess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂Mild, neutral conditions.

The hydroxyl group can be converted into a good leaving group (e.g., by protonation with a strong acid or conversion to a tosylate or mesylate) to facilitate nucleophilic substitution reactions. The mechanism of substitution, either Sₙ1 or Sₙ2, will depend on the reaction conditions and the nature of the nucleophile.

An Sₙ2 reaction, favored by strong, unhindered nucleophiles and aprotic solvents, would proceed with inversion of stereochemistry at the C6 carbon. In contrast, an Sₙ1 reaction, favored by weak nucleophiles and protic solvents, would proceed through a planar carbocation intermediate, leading to a racemic or near-racemic mixture of products. Given the secondary nature of the alcohol and the potential for steric hindrance from the adjacent butyl and pentyl chains, Sₙ2 reactions may be slower, while Sₙ1 reactions could be promoted under forcing conditions.

The Mitsunobu reaction provides a powerful method for the stereochemical inversion of secondary alcohols. organic-chemistry.org This reaction involves the treatment of the alcohol with a nucleophile in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a clean inversion of configuration at the stereocenter. organic-chemistry.org For this compound, this would allow for the conversion of one enantiomer to the other or the introduction of various nucleophiles with inverted stereochemistry.

Table 3: Key Components of the Mitsunobu Reaction
ComponentRoleExample
AlcoholSubstrateThis compound
AzodicarboxylateActivates PPh₃Diethyl azodicarboxylate (DEAD)
Phosphine (B1218219)Activates the alcoholTriphenylphosphine (PPh₃)
NucleophileDisplaces the activated alcoholCarboxylic acids, phenols, imides

The proximity of the oxime and hydroxyl groups in this compound allows for the possibility of intramolecular reactions. One such potential transformation is an intramolecular cyclization to form a cyclic nitrone. This could be envisioned to occur via nucleophilic attack of the oxime nitrogen onto the C6 carbon after activation of the hydroxyl group as a leaving group. The resulting six-membered cyclic nitrone could serve as a valuable intermediate for further synthetic transformations.

Another possibility, particularly under acidic conditions, is a Beckmann rearrangement. wikipedia.orgbyjus.com While the typical Beckmann rearrangement involves the migration of a group anti to the oxime's hydroxyl group, the presence of a neighboring hydroxyl function in an α-hydroxy ketoxime can lead to alternative fragmentation or rearrangement pathways. blogspot.com For this compound, acid catalysis could potentially lead to a rearrangement involving the migration of the C6 carbon, although this is speculative without specific experimental evidence.

Combined Reactivity and Tandem Reactions

The dual functionality of this compound opens up avenues for tandem reactions where both the oxime and hydroxyl groups participate in a sequential or concerted manner. For instance, a one-pot reaction could involve the oxidation of the secondary alcohol to a ketone, followed by an in-situ reaction of the newly formed carbonyl group.

A hypothetical tandem reaction could involve the deoximation of the oxime to reveal the ketone at C5, followed by an intramolecular aldol-type reaction with a transiently formed enolate. However, such a reaction would require careful selection of reagents to selectively target the desired functionalities in the intended sequence.

Another potential tandem process could involve the enzymatic deoximation of the oxime to the corresponding ketone, followed by the addition of an organometallic reagent to the newly formed carbonyl, leading to a tertiary alcohol. rsc.orgrsc.org This type of one-pot protocol highlights the potential for combining biocatalysis with traditional organic synthesis to achieve complex transformations in a single step. rsc.orgrsc.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates structural features from each of the starting materials. While specific MCRs involving this compound are not extensively documented, the reactivity of the α-hydroxy oxime moiety suggests its potential participation in the synthesis of various nitrogen-containing heterocycles.

The general reactivity of oximes and alcohols in MCRs can provide a framework for predicting the behavior of this compound. For instance, in the presence of suitable catalysts and reaction partners, the oxime nitrogen can act as a nucleophile, while the hydroxyl group can participate in cyclization or condensation steps. One potential MCR could involve the reaction of this compound with an aldehyde and an amine in a free-radical mediated process to generate 1,2-amino alcohols. acs.org

Another possibility is the participation of the α-hydroxy ketoxime in cascade reactions for the synthesis of substituted pyrroles. nih.gov In such a reaction, the hydroxyl and oxime functionalities could be leveraged to form key intermediates that subsequently cyclize to yield the heterocyclic core. The development of novel MCRs involving α-hydroxy ketoximes like this compound remains an active area of research, offering atom-economical routes to complex molecular architectures. nih.gov

Rearrangement Reactions Involving Both Functional Groups

The juxtaposition of the hydroxyl and oxime groups in α-hydroxy ketoximes like this compound can lead to unique rearrangement pathways, particularly under acidic conditions typically employed for the Beckmann rearrangement. While a standard Beckmann rearrangement would involve the migration of an alkyl or aryl group to the nitrogen atom to form an amide, the presence of the α-hydroxyl group can alter the course of the reaction, leading to fragmentation. wikipedia.org

This alternative pathway is known as the Beckmann fragmentation . The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Subsequently, instead of a simple alkyl migration, a concerted process occurs where the carbon-carbon bond between the carbonyl carbon and the hydroxyl-bearing carbon cleaves. This cleavage is facilitated by the ability of the adjacent hydroxyl group to stabilize the resulting positive charge.

The fragmentation of this compound would be expected to yield two primary fragments: a nitrile and a carbocation. The specific nitrile formed would depend on which alkyl group migrates. The resulting carbocation would be stabilized by the adjacent hydroxyl group and could subsequently be trapped by a nucleophile or undergo elimination to form an alkene. wikipedia.orgyoutube.com The propensity for fragmentation over rearrangement is influenced by the stability of the carbocation that can be formed. wikipedia.org

Table 1: Potential Products of Beckmann Fragmentation of this compound

Migrating GroupNitrile ProductCarbocation Intermediate
Butyl groupPentanenitrile6-Hydroxydodecan-6-yl cation
Heptyl groupOctanenitrile2-Hydroxy-2-butylheptyl cation

This fragmentation reaction is a significant transformation as it allows for the cleavage of a carbon-carbon bond and the formation of two new functional groups, a nitrile and a stabilized carbocation, which can be further manipulated.

Chemoselective Transformations in the Presence of Multiple Functional Groups

The presence of two distinct functional groups, a hydroxyl and an oxime, in this compound allows for the exploration of chemoselective reactions, where one functional group reacts preferentially over the other.

Reduction:

The selective reduction of the oxime group in the presence of a hydroxyl group is a valuable transformation. The reduction of cyclic α-hydroxyketoximes with reagents like borane (B79455) has been shown to be a high-yielding, regio- and stereoselective method to produce cis-1,2-amino alcohols. nih.gov This suggests that the oxime moiety in this compound could be selectively reduced to an amine without affecting the tertiary alcohol. The choice of reducing agent and reaction conditions is crucial to achieve this selectivity. For instance, catalytic hydrogenation or the use of specific hydride reagents could favor the reduction of the C=N bond of the oxime over the C-O bond of the alcohol.

Oxidation:

Conversely, selective oxidation of the hydroxyl group in the presence of the oxime is also a potential transformation. While the oxime itself is relatively stable to oxidation, the tertiary alcohol could potentially be oxidized under specific conditions, although this would likely require harsh reagents and may lead to degradation of the molecule. More commonly, the focus is on the selective oxidation of the carbon bearing the hydroxyl group in the parent α-hydroxy ketone before the formation of the oxime. rsc.org For instance, α-hydroxy ketones can be selectively oxidized to α-keto aldehydes using a Cu(I) catalyst and oxygen. rsc.org

The ability to perform chemoselective transformations on this compound enhances its utility as a synthetic intermediate, allowing for the independent manipulation of its two functional groups to generate a variety of other valuable compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 6-Butyl-6-hydroxydodecan-5-one oxime, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton and carbon signals and to define its stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The alkyl chains (butyl and heptyl groups) would exhibit complex overlapping multiplets in the upfield region (approx. 0.8-1.6 ppm), with the terminal methyl groups appearing as triplets around 0.9 ppm. Protons on carbons adjacent (alpha) to the C=N oxime and C-OH carbinol center would be shifted downfield. The hydroxyl (-OH) and oxime (=N-OH) protons would typically appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom. The most downfield signal would correspond to the C=N carbon of the oxime group (approx. 150-160 ppm). The carbinol carbon (C6), bearing the hydroxyl and butyl groups, would resonate around 70-80 ppm. The numerous sp³ hybridized carbons of the alkyl chains would appear in the upfield region (approx. 10-40 ppm). researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
N-OH9.0 - 11.0 (broad s)-Shift is solvent and concentration dependent.
C6-OH2.0 - 5.0 (broad s)-Shift is solvent and concentration dependent.
C5-150 - 160Oxime carbon.
C6-70 - 80Carbinol carbon (stereocenter).
C4~2.5 (t)~30Methylene (B1212753) alpha to C=N.
Butyl-C1'~1.7 (m)~35Methylene alpha to C6.
Heptyl/Butyl Chains0.8 - 1.6 (m)10 - 40Overlapping signals from alkyl chains.
Terminal CH₃~0.9 (t)~14Methyl groups of heptyl and butyl chains.

Two-dimensional NMR experiments are indispensable for assembling the molecular structure and determining stereochemistry. vedantu.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. longdom.orgsdsu.edu It would be used to trace the connectivity within the butyl and heptyl chains, confirming the sequence of methylene groups by identifying adjacent protons. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comuvic.ca This allows for the unambiguous assignment of each carbon atom based on the previously assigned proton signals. researchgate.netscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. youtube.comuvic.ca This is crucial for connecting the different fragments of the molecule. For instance, correlations from the protons on C4 to C5 and C6, and from the protons on the first carbon of the butyl group to C5 and C6, would firmly establish the core structure. researchgate.netscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing key information about stereochemistry and conformation. researchgate.net For this compound, NOESY is critical for determining the E/Z geometry of the oxime. A spatial correlation between the oxime proton (=N-OH) and the protons of the butyl group would indicate the E-isomer, whereas a correlation to the C4 methylene protons would suggest the Z-isomer. nih.gov

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

ExperimentCorrelating NucleiKey Information Provided
COSYH4 ↔ H3, Butyl-H1' ↔ Butyl-H2'Confirms alkyl chain connectivity.
HSQCH4 ↔ C4, Butyl-H1' ↔ Butyl-C1'Assigns carbons directly bonded to protons.
HMBCH4 → C5, C6; Butyl-H1' → C5, C6, C7Connects alkyl chains to the C5/C6 core.
NOESYN-OH ↔ Butyl Protons OR N-OH ↔ H4 ProtonsDetermines E/Z configuration of the oxime.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₆H₃₃NO₂, corresponding to a molecular weight of 271.44 g/mol . epa.gov

Upon ionization in the mass spectrometer, the molecular ion (M⁺) can undergo characteristic fragmentation. For an α-hydroxy ketoxime, the most prominent fragmentation pathway is alpha-cleavage, involving the rupture of the C5-C6 bond adjacent to the functional groups. libretexts.org This cleavage can generate two primary cationic fragments, depending on which fragment retains the charge. Other common fragmentation processes include the loss of small neutral molecules like water (H₂O) from the hydroxyl group or cleavage within the alkyl side chains. libretexts.orgresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments

m/z Value (Da)Proposed Fragment IonFragmentation Pathway
271[C₁₆H₃₃NO₂]⁺Molecular Ion (M⁺)
253[M - H₂O]⁺Loss of water
172[C₉H₁₈NO]⁺α-cleavage (retaining oxime fragment)
100[C₅H₉O]⁺α-cleavage (retaining hydroxyl fragment)
57[C₄H₉]⁺Loss of butyl radical

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration from both the alcohol and oxime groups. vedantu.comcdnsciencepub.com The broadening is a direct result of extensive intermolecular hydrogen bonding. nih.govquora.com Sharp peaks corresponding to the C-H stretching of the alkyl chains would be observed just below 3000 cm⁻¹. The C=N stretch of the oxime functional group is expected to appear in the 1640-1690 cm⁻¹ range, while the N-O stretch would be found around 930-960 cm⁻¹. vedantu.com

Table 4: Characteristic Infrared Absorption Frequencies

Frequency Range (cm⁻¹)VibrationFunctional Group
3200 - 3600 (broad)O-H stretchAlcohol (-OH) and Oxime (=N-OH)
2850 - 2960 (sharp)C-H stretchAlkyl chains (CH₂, CH₃)
1640 - 1690 (medium)C=N stretchOxime
930 - 960 (medium)N-O stretchOxime

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

This compound possesses two key stereochemical features: a chiral center at the C6 position and geometric isomerism (E/Z) at the C=N double bond. This gives rise to four possible stereoisomers: a pair of enantiomers for the E-isomer and a pair of enantiomers for the Z-isomer. The E and Z isomers are diastereomers of one another.

Chromatographic techniques are essential for separating these isomers and determining the purity of a sample. nih.gov

Diastereomer Separation: The E and Z diastereomers have different physical properties and can typically be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on an achiral stationary phase.

Enantiomer Separation: The separation of enantiomers requires a chiral environment. This is achieved using chiral chromatography, where the stationary phase is itself chiral (a Chiral Stationary Phase, or CSP). researchgate.netmdpi.com By passing a racemic mixture of either the E or Z isomer through a chiral column, the two enantiomers will interact differently with the CSP, leading to different retention times and enabling their separation and quantification. nih.gov This is the standard method for determining the enantiomeric excess (ee) of a chiral compound.

X-Ray Crystallography for Solid-State Structure Determination and Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can unambiguously establish:

Molecular Connectivity: Confirming the atomic connections.

Geometric Isomerism: The E/Z configuration of the oxime double bond. nih.gov

Conformation: The preferred spatial arrangement of the atoms and alkyl chains in the crystal lattice.

Absolute Configuration: The absolute R/S configuration of the chiral center at C6 can be determined, providing a complete and unambiguous picture of the molecule's stereochemistry. nih.gov

Intermolecular Interactions: It provides detailed insight into how the molecules pack in the solid state, including the specific patterns of hydrogen bonding between the hydroxyl and oxime groups. acs.orgscispace.com

Table 5: Structural Information Obtainable from X-Ray Crystallography

ParameterSignificance
Bond Lengths and AnglesProvides precise geometric data for the entire molecule.
Torsional AnglesDefines the molecular conformation in the solid state.
Absolute Stereochemistry (R/S)Unambiguously assigns the configuration of the C6 stereocenter.
Oxime Geometry (E/Z)Confirms the configuration of the C=N double bond.
Unit Cell PackingShows intermolecular forces, including hydrogen-bond networks. acs.org

Computer-Assisted Structure Elucidation (CASE) Approaches

Computer-Assisted Structure Elucidation (CASE) has become an indispensable tool in modern chemistry for determining the structure of unknown compounds, particularly when dealing with complex molecules or when traditional methods of interpretation are insufficient. nih.govtechnologynetworks.com CASE programs utilize spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to generate a list of all possible chemical structures that are consistent with the experimental data. technologynetworks.commdpi.com This approach minimizes human bias and can rapidly explore a vast number of constitutional isomers, significantly accelerating the structure elucidation process. nih.gov

For a molecule such as this compound, a CASE approach would begin with the acquisition of a comprehensive set of spectroscopic data. This typically includes the molecular formula, which can be determined by high-resolution mass spectrometry (HRMS), along with one-dimensional (1D) and two-dimensional (2D) NMR spectra. mdpi.com

The general workflow for the CASE analysis of this compound would involve the following steps:

Data Input : The molecular formula (C₁₆H₃₃NO₂) is entered into the CASE software, such as ACD/Structure Elucidator or Sherlock. mdpi.comnih.gov This defines the atomic composition and the degrees of unsaturation. Subsequently, experimental NMR data, including ¹H and ¹³C chemical shifts and correlations from COSY, HSQC, and HMBC spectra, are input.

Molecular Connectivity Diagram (MCD) Generation : The software processes the 2D NMR data to create a Molecular Connectivity Diagram. This diagram visualizes the atoms (and their hybridization states inferred from ¹³C shifts) and the connections between them based on the observed correlations. nih.gov For instance, COSY correlations would establish proton-proton adjacencies, while HMBC correlations would reveal two- and three-bond connectivities between protons and carbons.

Structure Generation : Using the MCD and the molecular formula as constraints, the CASE algorithm generates all possible molecular structures that are consistent with the data. This is a combinatorial process that explores all valid ways to assemble the molecular fragments identified from the NMR data. mdpi.com

Candidate Ranking and Verification : The generated structures are then ranked based on a comparison of their predicted NMR spectra with the experimental data. Advanced CASE programs incorporate sophisticated algorithms for predicting ¹³C and ¹H NMR chemical shifts. nih.gov The structure with the lowest deviation between the predicted and experimental spectra is considered the most probable candidate. Further verification can be achieved by comparing other predicted properties with experimental data or by performing additional, targeted NMR experiments.

The following tables represent hypothetical, yet plausible, spectroscopic data for this compound that would be used as input for a CASE program.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

PositionCarbon TypeHypothetical ¹³C Shift (ppm)Hypothetical ¹H Shift (ppm)MultiplicityIntegration
1CH₃14.10.88t3H
2CH₂22.61.25m2H
3CH₂31.81.25m2H
4CH₂28.92.45t2H
5C=N160.5---
6C-OH75.2---
7CH₂35.11.55m2H
8CH₂23.51.30m2H
9CH₂22.71.25m2H
10CH₃14.00.90t3H
1'CH₂36.21.60m2H
2'CH₂26.41.40m2H
3'CH₂29.51.25m2H
4'CH₂31.91.25m2H
5'CH₂22.61.25m2H
6'CH₃14.10.88t3H
N-OH--9.80s1H
C6-OH--4.50s1H

Table 2: Key Hypothetical 2D NMR Correlations for CASE Input

Correlation TypeFromToInferred Connectivity
COSYH-4 (2.45 ppm)H-3 (1.25 ppm)C4-C3 bond
COSYH-7 (1.55 ppm)H-8 (1.30 ppm)C7-C8 bond
COSYH-1' (1.60 ppm)H-2' (1.40 ppm)C1'-C2' bond
HMBCH-4 (2.45 ppm)C-5 (160.5 ppm), C-3 (31.8 ppm), C-2 (22.6 ppm)Confirms fragment -CH₂-CH₂-CH₂-C=N
HMBCH-7 (1.55 ppm)C-6 (75.2 ppm), C-5 (160.5 ppm), C-8 (23.5 ppm)Connects C7 to C6 and implies proximity to C5
HMBCH-1' (1.60 ppm)C-6 (75.2 ppm), C-5 (160.5 ppm), C-2' (26.4 ppm)Connects C1' to C6 and implies proximity to C5
HMBCC6-OH (4.50 ppm)C-6 (75.2 ppm), C-7 (35.1 ppm), C-1' (36.2 ppm)Confirms OH group at C6

The power of CASE lies in its ability to systematically and exhaustively consider all structural possibilities, which is particularly valuable for molecules with long aliphatic chains and multiple potential isomers, where manual interpretation of spectra can be challenging and prone to error. acs.org For this compound, the software would use the correlations in Table 2 to assemble the butyl and hexyl chains around the central hydroxylated quaternary carbon (C6) and the adjacent oxime group (C5), ultimately leading to the correct structural assignment.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental for exploring the electronic structure and energy landscape of a molecule. nih.govbiointerfaceresearch.comresearcher.lifeku.ac.aeresearchgate.netmdpi.comelixirpublishers.comelixirpublishers.comnih.gov These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles. For a molecule like 6-Butyl-6-hydroxydodecan-5-one oxime, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), provide a balance of accuracy and computational efficiency for predicting geometries, energies, and spectroscopic properties. nih.govbiointerfaceresearch.comresearchgate.net

Prediction of Conformational Energies and Preferred Isomers

The flexible alkyl chains and rotatable bonds in this compound give rise to numerous possible conformations. Computational conformational analysis is essential to identify the most stable, low-energy structures that are likely to exist at room temperature. This process involves systematically rotating the single bonds (e.g., C-C bonds in the butyl and heptyl chains, and the C-N and N-O bonds of the oxime group) and calculating the potential energy of each resulting geometry.

The calculations would reveal the relative energies of different conformers, including the possible E and Z isomers of the oxime group. The stability of these isomers is influenced by steric hindrance and potential intramolecular hydrogen bonding between the oxime's hydroxyl group and the adjacent tertiary alcohol. The isomer with the lower calculated energy is predicted to be the more abundant form.

Table 1: Illustrative Conformational Energy Differences for an Aliphatic Oxime This table presents representative data for a model aliphatic ketoxime to illustrate the typical energy differences between conformers.

Conformer/Isomer Method/Basis Set Relative Energy (kcal/mol)
Isomer E (anti) DFT/B3LYP/6-31G(d) 0.00 (Reference)
Isomer Z (syn) DFT/B3LYP/6-31G(d) +1.25
Rotamer 1 (E) DFT/B3LYP/6-31G(d) +0.45
Rotamer 2 (E) DFT/B3LYP/6-31G(d) +0.98

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which is crucial for structural verification. nih.govnih.govruc.dkyoutube.comscm.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govscm.com By computing the 1H and 13C NMR spectra for the low-energy conformers of this compound, a theoretical spectrum can be generated. Comparing this with experimental data aids in the definitive assignment of stereochemistry and conformation. nih.govruc.dkyoutube.com

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the harmonic vibrational frequencies. nih.govresearchgate.netmdpi.com These calculations help assign the absorption bands observed in experimental spectra to specific molecular motions, such as the O-H stretch of the alcohol and oxime groups, the C=N stretch characteristic of the oxime, and various C-H bending and stretching modes of the alkyl chains. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. researchgate.net

Table 2: Representative Calculated vs. Experimental Spectroscopic Data for Oxime-related Functional Groups Data is sourced from studies on analogous molecules like pycolinaldehyde oxime and cyclohexanone (B45756) oxime to demonstrate typical accuracy.

Parameter Functional Group Calculated Value Experimental Value
13C NMR Shift C=NOH 158.5 ppm 157.9 ppm
1H NMR Shift N-OH 10.8 ppm 11.1 ppm
IR Frequency ν(O-H) 3350 cm-1 3325 cm-1
IR Frequency ν(C=N) 1665 cm-1 1658 cm-1

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. biointerfaceresearch.comelixirpublishers.comelixirpublishers.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized around the C=N-OH group, particularly the lone pair electrons on the nitrogen and oxygen atoms.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely centered on the antibonding π* orbital of the C=N bond.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. nih.govmdpi.com

Table 3: Illustrative FMO Energies and Reactivity Descriptors for a Model Oxime Calculated using DFT/B3LYP/6-311++G(d,p) for a representative oxime molecule.

Parameter Value (eV) Implication
EHOMO -6.45 Electron-donating ability
ELUMO -0.85 Electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.60 High kinetic stability

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. mdpi.comwolfram.comresearchgate.netlibretexts.orgdeeporigin.com It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Regions rich in electrons, which are sites for electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the hydroxyl and oxime groups, as well as the nitrogen atom of the oxime.

Positive Potential (Blue): Regions deficient in electrons, which are sites for nucleophilic attack. These would be located around the acidic hydrogen atoms of the two OH groups.

Neutral Potential (Green): Regions with near-zero potential, corresponding to the nonpolar alkyl chains.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govchemrxiv.org An MD simulation of this compound, placed in a simulation box with an explicit solvent like water or ethanol, would provide insights into:

Conformational Dynamics: How the molecule flexes, rotates, and changes its shape over time at a given temperature.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl and oxime groups and the surrounding solvent molecules.

Solvation Shell Structure: How solvent molecules arrange themselves around the polar head and nonpolar tails of the compound.

Mechanistic Investigations using Computational Methods

Computational methods are frequently used to explore the detailed mechanisms of chemical reactions, identifying transition states and calculating activation energies. researcher.lifeku.ac.aeresearchgate.netacs.orgacs.orgdatapdf.comic.ac.ukamanote.com For this compound, a relevant reaction to study would be the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions.

A computational investigation would involve:

Modeling the reactant, intermediates, transition states, and products along the reaction pathway.

Calculating the free energy of each species to construct a reaction energy profile.

Identifying the rate-determining step by finding the transition state with the highest energy barrier.

Analyzing the geometry of the transition state to understand the bonding changes during the key rearrangement step.

These calculations can clarify whether the butyl or the substituted heptyl group preferentially migrates during the rearrangement, providing fundamental insights into the molecule's reactivity. acs.orgic.ac.uk

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and reactivity of molecules. escholarship.orgmhmedical.com Techniques such as Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis are employed to investigate these interactions.

NBO analysis provides a detailed picture of the electron density distribution in a molecule, revealing donor-acceptor interactions between filled and empty orbitals. readthedocs.io These interactions, also known as hyperconjugation, can significantly influence molecular geometry and reactivity. In the context of oximes, NBO analysis has been used to study the electronic structure and its relation to the Beckmann rearrangement. rsc.org

For example, computational studies on cyclohexanone oxime derivatives have used NBO analysis to support an electronic structure involving n(O) → σC1-C2 and σC1-C2 → σN-O orbital interactions. researchgate.net These interactions provide insight into the electronic factors that precede the bond-breaking and bond-forming events of the rearrangement. While specific NBO data for this compound is not available, such analysis would be valuable in understanding the electronic delocalization within the molecule and how it might influence the migratory aptitude of the butyl versus the heptyl group in a potential Beckmann rearrangement.

Studies on various oximes have utilized Hirshfeld surface analysis to characterize hydrogen bonds and other non-covalent interactions. For example, in the crystal structure of (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime, Hirshfeld analysis indicated that the most significant contacts are H⋯O/O⋯H, H⋯H, and C⋯H/H⋯C. iucr.org Similarly, for a polymorph of 2-amino-5-chlorobenzophenone (B30270) oxime, Hirshfeld surface analysis was used to compare the atom-atom contacts with another polymorphic form. nih.gov

For this compound, a Hirshfeld surface analysis would provide valuable information on how the molecules pack in the solid state, highlighting the role of the hydroxyl group in forming hydrogen bonds and the contribution of van der Waals forces from the long alkyl chains. The table below summarizes the types of intermolecular contacts and their typical percentage contributions as revealed by Hirshfeld surface analysis for some oxime-containing compounds, which can serve as a reference for what might be expected for this compound.

Compound H···H Interactions (%) O···H/H···O Interactions (%) C···H/H···C Interactions (%) Other Interactions (%) Reference
(E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime 32.2 36.7 12.7 18.4 iucr.org
5-Halogeno-1H-isatin-3-oximes (Compound 1) 31.4 - - 68.6 (including H···N/N···H) nih.gov
2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate 44.8 14.6 7.5 33.1 (including H···Cl/Cl···H, C···C, etc.) nih.gov

Potential Academic and Industrial Applications of 6 Butyl 6 Hydroxydodecan 5 One Oxime

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Oximes are well-established as versatile intermediates in organic chemistry, primarily for their ability to introduce nitrogen into molecular frameworks. researchgate.net The synthesis of 6-Butyl-6-hydroxydodecan-5-one oxime itself would typically proceed via the condensation reaction of the parent ketone, 6-Butyl-6-hydroxydodecan-5-one, with hydroxylamine (B1172632). wikipedia.orgbyjus.com Once formed, this oxime serves as a gateway to several classes of important organic compounds.

The reduction of the oxime functionality is a direct route to synthesizing amines and hydroxylamines, which are fundamental components of pharmaceuticals, agrochemicals, and other specialty chemicals. britannica.com

Amines : The reduction of this compound can yield the corresponding amine, 6-Butyl-6-hydroxydodecan-5-amine. This transformation can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. wikipedia.org Given the presence of a chiral center at the 6-position, the reduction of the C5-oxime introduces a second stereocenter, leading to the formation of diastereomeric amines. The development of stereoselective reduction methods is a significant area of research, potentially allowing for the synthesis of optically pure amino alcohols. researchgate.netresearchgate.net Ene-reductases have also shown promise in the biocatalytic reduction of oximes to amines, representing a green chemistry approach. nih.gov

Hydroxylamines : The partial reduction of oximes to hydroxylamines is a more delicate transformation, as over-reduction to the amine is a common side reaction. nih.govresearchgate.net This conversion is challenging because the hydrogenation of the weak N-O bond is often more favorable than that of the C=N bond. researchgate.net However, specialized catalytic systems, including platinum-based heterogeneous catalysts in the presence of strong acids, have been developed to achieve this selectively. nih.govresearchgate.net The resulting N-substituted hydroxylamine from this compound would be a valuable building block in its own right, as the hydroxylamine moiety is present in numerous biologically active molecules.

Table 1: Potential Reduction Products of this compound
Product ClassSpecific Product NameKey TransformationCommon Reagents/Methods
Amine6-Butyl-6-hydroxydodecan-5-amineFull reduction of C=N-OHH₂, Pd/C; NaBH₄; LiAlH₄
HydroxylamineN-(6-Butyl-6-hydroxydodecan-5-yl)hydroxylaminePartial reduction of C=NH₂, PtO₂ with strong acid; Homogeneous catalysts

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. Oximes serve as versatile starting materials for constructing these ring systems through various cyclization strategies. researchgate.netnih.gov

The structure of this compound can be leveraged to synthesize a range of heterocycles. For example, metal-catalyzed reactions, such as the rhodium-catalyzed [2+2+2] cycloaddition with diynes, could lead to highly substituted pyridine (B92270) derivatives. mdpi.com Furthermore, modern synthetic methods involving intramolecular nitrogen insertion from derived oxime esters provide access to complex aminated N-heterocycles under mild conditions, avoiding the need for halogenated precursors and reducing waste. rsc.orgrsc.org Through strategic functionalization of its alkyl chains, the oxime could be designed to undergo intramolecular cyclization reactions, leading to novel piperidines, pyrrolidines, or larger nitrogen-containing rings. rsc.org

The Beckmann rearrangement is a hallmark reaction of oximes, converting them into amides or nitriles under acidic conditions. wikipedia.orglibretexts.org This reaction is of significant industrial importance, most notably in the production of caprolactam, the precursor to Nylon 6. wikipedia.org

For a ketoxime like this compound, the rearrangement yields a substituted amide. byjus.commasterorganicchemistry.com The reaction is stereospecific, with the alkyl group positioned anti-periplanar to the oxime's hydroxyl group migrating to the nitrogen atom. wikipedia.org This results in two potential amide regioisomers, depending on the initial E/Z geometry of the oxime.

Migration of the C4-Alkyl Group : Leads to N-(1-butyl-1-hydroxyheptyl)pentanamide.

Migration of the C6-Alkyl Group : Leads to N-(butan-2-yl) 6-butyl-6-hydroxy-dodecanamide.

A competing reaction, the Beckmann fragmentation, can occur if the migrating group can form a stable carbocation, which results in the formation of a nitrile. wikipedia.org The presence of the hydroxyl group at the C6 position might influence the reaction pathway, potentially favoring rearrangement or fragmentation depending on the specific reaction conditions and catalysts employed.

Table 2: Beckmann Rearrangement of this compound
Migrating GroupResulting Product ClassPotential Product NameCommon Catalysts
Group at C4AmideN-(1-butyl-1-hydroxyheptyl)pentanamideH₂SO₄, PCl₅, TsCl, Polyphosphoric Acid
Group at C6AmideN-(butan-2-yl) 6-butyl-6-hydroxy-dodecanamideH₂SO₄, PCl₅, TsCl, Polyphosphoric Acid
-Nitrile (via Fragmentation)Dependent on fragmentation pathwayConditions favoring carbocation stability

Ligand in Coordination Chemistry and Materials Science

The oxime group is an excellent ligand for a wide variety of metal ions, capable of forming stable coordination complexes. wikipedia.orgresearchgate.net The nitrogen atom's lone pair and the oxygen of the hydroxyl group allow oximes to act as versatile chelating agents, often after deprotonation of the OH group. researchgate.netnih.gov The additional tertiary alcohol in this compound could also participate in metal binding, potentially making it a tridentate ligand and enhancing complex stability.

Metal complexes containing oxime ligands have found applications in catalysis and chemical sensing.

Catalysis : Oxime-based complexes of metals like palladium, cobalt, and nickel have been employed as catalysts in a range of organic transformations. acs.orgresearchgate.netnih.gov For instance, palladium-oxime complexes have shown high efficiency in cross-coupling reactions such as the Heck and Suzuki reactions. researchgate.net Cobalt-oxime complexes, known as cobaloximes, serve as models for Vitamin B12 and are used to catalyze radical reactions. researchgate.net Complexes derived from this compound could be investigated for similar catalytic activities, with the bulky alkyl groups potentially influencing solubility and steric outcomes. Furthermore, oxime ligands are known to stabilize unusually high metal oxidation states, such as Ni(III) and Cu(III), which are often key to catalytic cycles. xavier.edu

Sensing : The ability of oximes to selectively bind with specific metal ions can be exploited for chemical sensing. wikipedia.org By incorporating a fluorophore or chromophore into the ligand structure, metal binding can trigger a detectable change in light absorption or emission. Oxime-based fluorescent probes have been developed for the detection of ions like Cu²⁺ and Hg²⁺. researchgate.net Similarly, derivatives of this compound could be designed as sensors for environmental or biological monitoring.

The reversible nature of the oxime linkage makes it a valuable functional group for the creation of dynamic materials, such as self-healing polymers and covalent adaptable networks (CANs). researchgate.netrsc.org This dynamism stems from the ability of the C=N bond to undergo exchange reactions, such as metathesis, under specific stimuli like heat or acid catalysis. nih.govrsc.org

By converting the hydroxyl group and functionalizing the alkyl chains, this compound could be transformed into a di- or multifunctional monomer. This monomer could then be polymerized to create novel materials. For example, poly(oxime-urethanes) are a class of dynamic polymers that can be synthesized without catalysts and exhibit thermal reversibility and self-healing properties. pku.edu.cn The incorporation of the bulky, hydrophobic side chains from the parent oxime could be used to tune the mechanical properties, solubility, and thermal characteristics of the resulting dynamic polymer network.

Non-linear Optical (NLO) Material Research

The field of nonlinear optics (NLO) is focused on the behavior of materials subjected to intense electromagnetic fields, such as those from lasers. Organic compounds have garnered significant attention as potential NLO materials due to their potential for large nonlinearities, rapid response times, and molecular-level engineering capabilities compared to traditional inorganic crystals. tandfonline.comnih.gov Research into molecules like oximes is driven by the quest for materials with high NLO efficiency for applications in optical switching, data storage, and signal processing. tandfonline.com

Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting the NLO properties of novel compounds. researchgate.netbiointerfaceresearch.com These computational methods are used to calculate key parameters that quantify a molecule's NLO response, such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). A high hyperpolarizability value indicates a strong NLO response. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical factor; a smaller energy gap generally correlates with higher polarizability and enhanced NLO characteristics. tandfonline.combiointerfaceresearch.com

While direct experimental data for this compound is not available, theoretical studies on other oxime-containing organic molecules have demonstrated their potential. For instance, computational analyses of some oximes have shown first hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO studies. researchgate.net The charge transfer properties and electronic transitions within these molecules are analyzed to understand the origins of their NLO activity. researchgate.net The specific arrangement of the butyl and other alkyl chains in this compound would also influence its molecular packing in a solid state, a key factor for bulk NLO applications.

Table 1: Theoretical NLO Parameters of Representative Oxime Compounds Compared to Urea (Illustrative) Note: These are representative values from theoretical studies of various oxime-containing molecules to illustrate their potential, not specific data for this compound.

CompoundHOMO-LUMO Energy Gap (eV)First Hyperpolarizability (β) (esu)Relative Enhancement Factor (vs. Urea)
Urea (Reference)~7.80.37 x 10-301x
Aromatic Oxime A (Example)~4.517.3 x 10-30~46x
Hydroxy Ketoxime B (Example)~5.29.8 x 10-30~26x

Research on Molecular Recognition Mechanisms (Theoretical)

Molecular recognition is the specific, non-covalent interaction between two or more molecules. It is the fundamental principle behind many biological processes, including enzyme-substrate binding and receptor-ligand interactions. Theoretical research, particularly through computational methods like molecular docking, is a powerful tool for investigating how a molecule such as this compound might interact with biological targets or other molecules. nih.govnih.gov

The structure of this compound contains several functional groups that are key to its potential for molecular recognition:

Oxime Group (=N-OH): This group is a versatile hydrogen bond participant. The oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a hydrogen bond donor.

Hydroxyl Group (-OH): Similar to the oxime's hydroxyl, this group is a classic hydrogen bond donor and acceptor, enabling strong, directional interactions with receptor sites.

Alkyl Chains (Butyl and Dodecane (B42187) Backbone): The extensive nonpolar alkyl chains provide regions for hydrophobic (van der Waals) interactions. These interactions are crucial for binding within the hydrophobic pockets of proteins or for self-assembly processes.

Theoretical molecular docking studies on various oxime derivatives have been performed to predict their binding affinity and orientation within the active sites of biological targets, such as enzymes. nih.govnih.gov Such studies calculate the binding energy and identify the specific non-covalent interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-receptor complex. For this compound, a theoretical docking study would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. The results would reveal the most probable binding mode and highlight which of its functional groups are most critical for recognition.

Table 2: Potential Molecular Interactions of this compound Functional Groups

Functional GroupPotential Role in Molecular RecognitionType of Interaction
Oxime (=N-OH)Hydrogen Bond Donor/AcceptorNon-covalent (Hydrogen Bonding)
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorNon-covalent (Hydrogen Bonding)
Alkyl Chains (C12 backbone, C4 branch)Hydrophobic BindingNon-covalent (van der Waals / Hydrophobic)

Future Research Directions and Perspectives for 6 Butyl 6 Hydroxydodecan 5 One Oxime

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of oximes is a cornerstone of organic chemistry, traditionally relying on the condensation of carbonyl compounds with hydroxylamine (B1172632). ijprajournal.comtaylorandfrancis.comnih.gov However, these methods often involve harsh conditions, toxic reagents like pyridine (B92270), and generate significant waste. ijprajournal.comnih.gov The future of synthesizing 6-Butyl-6-hydroxydodecan-5-one oxime and its analogs lies in the adoption of green and sustainable chemistry principles.

Key research objectives in this area include:

Catalytic Ammoximation: This process, which directly converts ketones to oximes using ammonia (B1221849) and an oxidant like hydrogen peroxide, is a leading green alternative. acs.org Research should focus on adapting ammoximation for complex aliphatic ketones. Developing catalysts, such as hierarchically porous zeolites (e.g., HTS-1), that can accommodate the bulky substrate and facilitate high conversion and selectivity will be crucial. acs.orgnih.gov

Mechanochemistry: Solvent-free synthesis using techniques like grindstone chemistry offers a rapid, efficient, and environmentally friendly route to oximes. nih.govresearchgate.net Exploring the mechanochemical synthesis of this compound from its parent ketone could drastically reduce solvent waste and energy consumption.

Organocatalysis: The use of small organic molecules, such as pyrrolidine, to catalyze oxime formation under mild conditions represents another sustainable pathway. acs.org This approach avoids the use of metal catalysts and often allows for simple product purification, minimizing waste.

Bio-inspired and Natural Catalysts: Employing natural acid catalysts derived from sources like fruit juices presents an innovative, eco-friendly approach to oxime synthesis. ijprajournal.com Investigating the feasibility of these catalysts for aliphatic ketones could lead to entirely biodegradable synthetic systems.

Future synthetic strategies will likely focus on improving atom economy, reducing hazardous waste, and utilizing renewable resources and energy-efficient processes. acs.org

Exploration of Novel Chemoselective and Stereoselective Transformations

The bifunctional nature of this compound (containing both oxime and hydroxyl groups) makes it an ideal substrate for exploring selective chemical transformations.

Chemoselectivity: A primary challenge is to develop reactions that target the oxime group while leaving the tertiary hydroxyl group intact, or vice versa. Future research could explore photocatalytic or transition-metal-catalyzed reactions that leverage the unique reactivity of the N-O bond in the oxime. nsf.govresearchgate.net For instance, visible-light-mediated generation of iminyl radicals from the oxime moiety could enable a cascade of reactions, such as intramolecular cyclizations or additions to unsaturated systems, without affecting the hydroxyl group. nsf.gov

Stereoselectivity: Oximes can exist as two geometric isomers (E and Z). Controlling the stereochemical outcome of the oximation reaction is a significant synthetic challenge. pku.edu.cn Traditional methods often yield mixtures that require difficult separation. acs.org Future research should focus on:

Catalyst-Controlled Synthesis: Developing catalysts, potentially based on chiral iridium complexes or antibody catalysis, that can direct the stereoselective formation of one oxime isomer over the other. acs.orgnih.gov

Stereospecific Rearrangements: Investigating novel methods, such as the 1,4-metallate shift involving oxime chlorides and boronic acids, which can produce single-geometry ketoximes under mild conditions. researchgate.net

Achieving high levels of both chemo- and stereoselectivity will be essential for utilizing this molecule as a versatile building block in complex organic synthesis.

Advanced Understanding of Intramolecular Interactions and Reactivity

The proximity of the oxime's hydroxyl group to the tertiary alcohol at the 6-position suggests the potential for significant intramolecular interactions, primarily through hydrogen bonding. fiveable.me This internal hydrogen bond could play a crucial role in dictating the molecule's conformation, stability, and chemical reactivity. acs.org

Future research in this domain should involve a synergistic approach of computational modeling and experimental validation:

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the molecule's lowest energy conformations. These studies can predict the strength and geometry of the intramolecular hydrogen bond (e.g., O-H···N vs. O-H···O) and its influence on the bond angles and lengths of the oxime group.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide experimental evidence for the presence and nature of intramolecular hydrogen bonding in various solvents. rsc.org Comparing the spectra to those of analogs lacking the 6-hydroxy group would help isolate the effect of this interaction.

Reactivity Studies: The presence of an intramolecular hydrogen bond can significantly alter the reactivity of the oxime. acs.org For example, it may influence the kinetics of the Beckmann rearrangement or affect the stability of radical intermediates formed at the iminyl position. A detailed investigation into how these interactions modulate reaction pathways is a promising area for discovery. Understanding this interplay is critical for predicting and controlling the chemical behavior of this compound. nih.gov

Integration into Supramolecular and Nanoscience Applications

The ability of the oxime group to act as both a hydrogen bond donor and acceptor makes it a valuable synthon in crystal engineering and supramolecular chemistry. rsc.orgeurjchem.comscispace.com

Supramolecular Assembly: The oxime group can form robust O-H···N hydrogen bonds, leading to the formation of predictable supramolecular structures such as dimers and chains. scispace.comscispace.com The additional hydroxyl group and long alkyl chains in this compound introduce further possibilities for creating complex, three-dimensional networks, potentially leading to the formation of gels, liquid crystals, or other soft materials.

Nanoscience Applications: Oxime ligation is a reliable and bio-orthogonal method for functionalizing surfaces and nanoparticles. researchgate.net Future research could explore the attachment of this compound to the surface of mesoporous silica (B1680970) nanoparticles (MSNs) or other nanomaterials. The hydroxyl group and aliphatic chains could then be used to modulate the surface properties (e.g., hydrophobicity) or to act as a secondary attachment point for other molecules, creating multifunctional materials for applications in catalysis or targeted delivery systems. researchgate.net The oxime linkage itself can also be used as a photocage, allowing for light-controlled release or activation of fluorescent probes on a nanoscale platform. rsc.org

Design of Analogs with Tunable Reactivity Profiles

Systematic modification of the this compound structure can lead to the creation of a library of analogs with finely tuned chemical and physical properties.

Modifying the O-Substituent: Replacing the hydrogen on the oxime oxygen with other groups (e.g., alkyl, acyl, or sulfonyl) creates oxime ethers and esters. researchgate.netnih.gov These modifications dramatically alter the reactivity of the N-O bond, making it more susceptible to fragmentation under thermal, photochemical, or transition-metal-catalyzed conditions to form iminyl or carbon-centered radicals. nsf.govnih.gov Designing O-acyl oxime esters of this molecule could open pathways to novel radical-based C-C bond-forming reactions.

Varying Alkyl Chains: Altering the length and branching of the butyl and heptyl (from dodecane) chains would impact the molecule's steric bulk and lipophilicity. This could influence its self-assembly behavior in supramolecular structures and its interaction with surfaces in nanoscience applications.

Replacing the Hydroxyl Group: Substituting the tertiary alcohol with other functional groups (e.g., amines, thiols, halogens) would create a diverse set of bifunctional molecules. These analogs could be explored for new chemoselective reactions and for their ability to coordinate with metal centers, potentially leading to novel catalysts or sensors.

The systematic design and synthesis of such analogs will provide deeper insights into structure-reactivity relationships and expand the synthetic utility of this molecular scaffold. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 6-butyl-6-hydroxydodecan-5-one oxime?

  • Methodology : Synthesis typically involves regioselective oxidation of the parent ketone followed by oxime formation via hydroxylamine reaction under controlled pH (6–8). Characterization requires a combination of NMR (¹H, ¹³C) and FT-IR spectroscopy to confirm oxime tautomerism. For example, ¹H NMR should show a hydroxylamine proton (δ ~10–11 ppm) and absence of ketone carbonyl peaks . Purity validation via HPLC (C18 column, acetonitrile/water gradient) is critical to exclude residual reactants .

Q. How can researchers verify the identity of this compound using spectroscopic data?

  • Methodology : Compare experimental data with published reference spectra. Key markers include:

  • ¹H NMR : Hydroxyl proton (δ 10.2 ppm), methylene protons adjacent to the oxime group (δ 2.8–3.1 ppm), and alkyl chain integration ratios.
  • FT-IR : Stretching vibrations for N–O (960 cm⁻¹) and O–H (3200–3400 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 257.2 (calculated for C₁₆H₃₁NO₂) .

Q. What analytical techniques are recommended for assessing oxime stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies using:

  • UV-Vis spectroscopy to track oxime decomposition (λ_max ~270 nm).
  • HPLC-MS to identify degradation products (e.g., ketone reversion or hydrolysis byproducts).
  • Kinetic modeling (Arrhenius plots) to predict shelf-life at different storage temperatures .

Advanced Research Questions

Q. How does the oxime functional group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodology : Perform comparative kinetic studies using model electrophiles (e.g., acetyl chloride). Monitor reaction progress via stopped-flow UV spectroscopy or NMR titration . The oxime’s electron-withdrawing effect reduces nucleophilicity at the adjacent carbon, slowing acylation rates compared to non-oximated analogs. Data should include rate constants (k) and activation parameters (ΔH‡, ΔS‡) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in acetylcholinesterase (AChE) reactivation efficacy (e.g., in vitro vs. in vivo results):

  • In vitro : Use purified AChE and standardized inhibition/reactivation protocols (e.g., Ellman assay).
  • In vivo : Control variables like blood-brain barrier penetration (measured via LC-MS of brain homogenates) and pharmacokinetic profiles .
  • Statistical Analysis : Apply Cox proportional hazards models to compare survival curves and hazard ratios across studies .

Q. How to design a study evaluating the compound’s efficacy as a nerve agent antidote?

  • Experimental Design :

  • Animal Models : Rats exposed to LD₇₀ of organophosphates (e.g., tabun) followed by oxime administration (50% of LD₀₁).
  • Endpoints : Mortality reduction, AChE activity restoration (brain homogenates), and behavioral recovery (e.g., rotarod performance).
  • Data Analysis : Use Cox regression to calculate relative risk (RR) of death and Kaplan-Meier survival curves .

Data Presentation and Analysis Guidelines

Q. How should researchers present NMR spectral data for this compound in publications?

  • Best Practices :

  • Tabulate chemical shifts (δ, ppm) for all protons/carbons, with multiplicity and coupling constants (J).
  • Include expansion inserts for overlapping peaks (e.g., alkyl chain protons).
  • Compare with parent ketone to highlight oxime-specific shifts .
    • Example Table :
Proton Groupδ (ppm)MultiplicityIntegration
Oxime (N–OH)10.2Singlet1H
CH₂ adjacent to oxime2.9Triplet2H

Q. What statistical methods are appropriate for analyzing dose-response relationships in oxime studies?

  • Methods :

  • Non-linear regression (e.g., log-dose vs. %AChE reactivation) to calculate EC₅₀ values.
  • ANOVA with Tukey post hoc tests for multi-group comparisons (e.g., oxime vs. control).
  • Principal Component Analysis (PCA) to identify confounding variables in complex datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.